Methylenedisalicyclic acid (mixture of isomers)
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Overview
Description
Methylenedisalicylic acid is an organic compound known for its unique structure, which consists of two salicylic acid molecules connected by a methylene bridge. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Methylenedisalicylic acid is often studied for its potential as a corrosion inhibitor and its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenedisalicylic acid can be synthesized through the reaction of salicylic acid with formaldehyde under acidic conditions. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process can be summarized as follows:
Reactants: Salicylic acid and formaldehyde.
Catalyst: Concentrated sulfuric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours.
Industrial Production Methods
Industrial production of methylenedisalicylic acid follows a similar synthetic route but on a larger scale. The process involves:
Leaching: Extracting the compound from a premix.
Concentrating: Increasing the concentration of the compound.
Complexing and Extracting: Forming complexes and extracting the desired product.
Drying and Adding Salt: Final steps to purify and stabilize the compound.
Chemical Reactions Analysis
Types of Reactions
Methylenedisalicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Methylenedisalicylic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its antimicrobial properties against fungi and bacteria.
Industry: Utilized as a corrosion inhibitor for metals like aluminum
Mechanism of Action
The mechanism by which methylenedisalicylic acid exerts its effects involves its ability to interact with metal surfaces and microbial cell walls. The compound forms a protective layer on metal surfaces, preventing corrosion. In microbial cells, it disrupts cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Methylenebis(hydroxybenzoic acid): Similar structure but different functional groups.
Resveratrol-salicylate derivatives: Known for their DNMT inhibition and anticancer properties.
Methyl salicylate: Commonly used in topical analgesics.
Uniqueness
Methylenedisalicylic acid is unique due to its dual functionality as both a corrosion inhibitor and an antimicrobial agent. Its ability to form stable complexes with metals and its effectiveness against a broad spectrum of microorganisms make it a valuable compound in various applications .
Biological Activity
Methylenedisalicylic acid (MDSA), particularly in its isomeric forms, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, effects on cellular metabolism, and potential applications in various fields.
Methylenedisalicylic acid is characterized by its unique structure that includes two salicylic acid moieties linked by a methylene bridge. The molecular formula is C15H12O6. The compound can exist in multiple isomeric forms, each potentially exhibiting different biological activities.
Table 1: Physical and Analytical Data of Methylenedisalicylic Acid
Property | Value |
---|---|
Molecular Formula | C15H12O6 |
Melting Point | 238 °C (decomposes) |
Yield | 96% |
Elemental Analysis (% found) | C: 61.08, H: 5.10 |
IR Spectra (ν in cm−1) | ν(OH) phenolic: ≈3220 |
δ(OH) phenolic: 1287 | |
ν(C=O) carboxylic: 1652 |
2. Antimicrobial Activity
MDSA exhibits significant antimicrobial properties against a range of microorganisms, including both fungi and bacteria. Research indicates that MDSA has a pronounced inhibitory effect against Candida albicans, a common fungal pathogen.
2.1 Antibacterial Investigations
In a study assessing the antimicrobial efficacy of MDSA, it was found to possess moderate activity against various Gram-positive and Gram-negative bacteria. The compound demonstrated the ability to penetrate lipid membranes of microbial cells, disrupting essential enzymatic functions by blocking metal binding sites.
Key Findings:
- Effective against Candida albicans and other pathogenic strains.
- Moderate activity compared to standard antimicrobial agents.
- Mechanism involves disruption of microbial cell membranes and inhibition of enzyme activity.
3. Inhibition of Malic Enzyme Activity
Recent studies have highlighted the role of MDSA as an inhibitor of malic enzyme 2 (ME2), which is crucial for cellular energy metabolism. MDSA binds allosterically to ME2, affecting its activity and potentially offering therapeutic avenues for metabolic disorders.
- Binding Site: MDSA interacts with the fumarate-binding site on ME2.
- Effects on Metabolism: Inhibition leads to decreased pyruvate synthesis, altering NAD+/NADH ratios and impacting ATP production.
Table 2: Inhibitory Effects of MDSA on ME2
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Methylenedisalicylic Acid (MDSA) | 0.51 | Allosteric inhibition of ME2 activity |
Salicylic Acid | 800.7 | Minimal effect on ME2 |
4. Biocorrosion Inhibition
MDSA has also been investigated for its potential as a biocorrosion inhibitor in aluminum applications. It shows effectiveness in protecting aluminum from corrosion in saline environments, which is critical for various industrial applications.
4.1 Corrosion Studies
- Methodology: Potentiodynamic cyclic polarization and electrochemical impedance spectroscopy were employed to assess corrosion rates.
- Findings: MDSA significantly reduced corrosion rates compared to untreated samples, indicating its potential as a protective agent in corrosive environments.
5. Case Studies and Applications
Several case studies illustrate the practical applications of MDSA:
- Case Study 1: Use in coatings for aluminum surfaces to enhance longevity and resistance to environmental factors.
- Case Study 2: Exploration as a potential therapeutic agent targeting metabolic pathways in cancer treatment through ME2 inhibition.
Properties
Molecular Formula |
C45H36O18 |
---|---|
Molecular Weight |
864.8 g/mol |
IUPAC Name |
3-[(3-carboxy-2-hydroxyphenyl)methyl]-2-hydroxybenzoic acid;3-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid;5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/3C15H12O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21;16-12-8(3-1-5-10(12)14(18)19)7-9-4-2-6-11(13(9)17)15(20)21;16-12-5-4-8(7-11(12)15(20)21)6-9-2-1-3-10(13(9)17)14(18)19/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21);1-6,16-17H,7H2,(H,18,19)(H,20,21);1-5,7,16-17H,6H2,(H,18,19)(H,20,21) |
InChI Key |
AWELRGFRJWMABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)CC2=CC(=C(C=C2)O)C(=O)O.C1=CC(=C(C(=C1)C(=O)O)O)CC2=C(C(=CC=C2)C(=O)O)O.C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
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